molecular formula C11H7FO2 B1469613 4-Fluoronaphthalene-2-carboxylic acid CAS No. 13772-61-7

4-Fluoronaphthalene-2-carboxylic acid

Cat. No.: B1469613
CAS No.: 13772-61-7
M. Wt: 190.17 g/mol
InChI Key: OHUWXPXKWRJJFR-UHFFFAOYSA-N
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Description

4-Fluoronaphthalene-2-carboxylic acid is a chemical compound belonging to the family of naphthalene carboxylic acids. It has garnered significant attention in scientific research due to its potential biological activity and applications in various fields.

Mechanism of Action

Target of Action

As a carboxylic acid derivative, it may interact with various enzymes and proteins that are involved in metabolic processes .

Mode of Action

The mode of action of 4-Fluoronaphthalene-2-carboxylic acid is likely to involve interactions with its targets through the carboxylic acid functional group. Carboxylic acids are known to undergo reactions such as nucleophilic addition, which is greatly enhanced in the presence of a strong acid . This could result in changes to the targets, potentially altering their function.

Biochemical Pathways

For instance, they can be involved in the citric acid cycle, a crucial pathway for energy production in cells .

Pharmacokinetics

The properties of carboxylic acids suggest that they are generally well-absorbed and can be distributed throughout the body .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is used .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoronaphthalene-2-carboxylic acid typically involves the fluorination of naphthalene derivatives followed by carboxylation. One common method is the direct fluorination of naphthalene-2-carboxylic acid using fluorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, often utilizing specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

4-Fluoronaphthalene-2-carboxylic acid is a versatile compound with applications in various scientific fields:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

  • 4-Fluoro-1-naphthoic acid
  • Naphthalene-2-carboxylic acid
  • 4-Fluoronaphthalene-1-carboxylic acid

Comparison: 4-Fluoronaphthalene-2-carboxylic acid is unique due to the specific position of the fluorine atom and the carboxylic acid group on the naphthalene ring. This structural arrangement can influence its reactivity and biological activity compared to similar compounds. For example, the position of the fluorine atom can affect the compound’s ability to participate in substitution reactions or interact with biological targets .

Properties

IUPAC Name

4-fluoronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUWXPXKWRJJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60778975
Record name 4-Fluoronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60778975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13772-61-7
Record name 4-Fluoro-2-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13772-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60778975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoronaphthalene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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